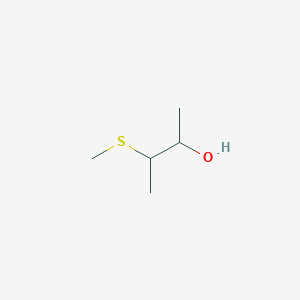
4-Phenoxyquinazoline
Übersicht
Beschreibung
4-Phenoxyquinazoline is a chemical compound that has been the subject of various research studies . It is a derivative of quinazoline, a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of this compound involves the use of starting materials such as quinazolin-4(3H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides an environmentally benign way for the preparation of several unnatural series of this compound with high yields and broad substrate scope .Molecular Structure Analysis
The molecular formula of this compound is C14H10N2O . The average mass is 222.242 Da and the monoisotopic mass is 222.079315 Da .Chemical Reactions Analysis
Aryne intermediates, which are highly electrophilic, readily participate in reactions with the reactants and give addition, insertion type products with good yields and atom economy . The reactivity of arynes allows them to readily participate in reactions with substrates like styrenes without the use of any catalyst .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
4-Phenoxyquinazoline derivatives have shown potential as anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer, displaying efficacy in human breast cancer models and other mouse xenograft cancer models. Its excellent blood-brain barrier penetration makes it a promising clinical candidate in cancer therapy (Sirisoma et al., 2009).
Kinase Inhibition
A series of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety were synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines. These compounds showed moderate-to-significant cytotoxicity and promising inhibitory activity against c-Met kinase, a target of interest in cancer therapy (Liu et al., 2016).
Biochemical Applications
This compound and its derivatives have also been utilized in biochemical studies. For example, the Folin phenol reagent, which has been used since 1922 for protein measurement, employs a reaction mechanism where compounds like this compound play a crucial role (Lowry et al., 1951).
Physicochemical and Biological Properties
The study of isoquinoline alkaloids and their derivatives, such as oxoisoaporphine, which may include phenolic structures similar to this compound, has contributed to understanding their physicochemical and biological properties. These compounds have been evaluated for their photoprotection, antioxidant capacity, toxicity, and potential as antibacterial agents (Sobarzo-Sánchez et al., 2012).
Tubulin-Polymerization Inhibition
This compound derivatives have been found to inhibit platelet-derived growth factor (PDGF) receptor phosphorylation. These compounds could potentially offer a new therapeutic approach for the treatment of various aspects of atherosclerosis and other cellular proliferative disorders (Matsuno et al., 2002).
4-Aminoquinazoline Derivatives as Kinase Inhibitors
The 4-aminoquinazoline core, similar to this compound, has been widely used for creating kinase inhibitors. These derivatives have been applied for target-specific treatments of various cancers, including lung, breast, colon, and prostate cancers (Das & Hong, 2019).
Synthesis Techniques
Efficient synthesis techniques for this compound and related compounds have been explored, contributing to the field of synthetic chemistry and drug development (Zilla et al., 2021).
Pheromone Studies
In the field of chemical ecology, 4-methylquinazoline, a compound related to this compound, has been identified as a component of the male sex pheromone in certain species, demonstrating its role in biological signaling processes (Ruther et al., 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that quinazoline derivatives, which include 4-phenoxyquinazoline, have shown various medicinal properties such as anti-convulsant, anti-bacterial, anti-diabetic, and anti-carcinogenic effects . These properties suggest that this compound may interact with a range of biological targets.
Mode of Action
The compound is synthesized using aryne chemistry, which involves the generation of highly electrophilic arynes . These arynes readily participate in reactions with reactants, leading to addition and insertion type products . This suggests that this compound may interact with its targets through similar electrophilic reactions.
Action Environment
The synthesis of this compound is described as a mild, simple, and environmentally benign process , suggesting that the compound may be relatively stable under a range of conditions.
Eigenschaften
IUPAC Name |
4-phenoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFAIAIIVSJFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167601 | |
| Record name | 4-Phenoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16347-97-0 | |
| Record name | 4-Phenoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16347-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002695245 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENOXYQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4M07V35E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to access 4-Phenoxyquinazoline derivatives?
A1: A recent study [] highlights a mild and efficient synthesis of this compound derivatives utilizing aryne chemistry. This method involves reacting readily available quinazolin-4(3H)-one with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This approach offers an environmentally friendly alternative to traditional methods and boasts high yields and broad substrate scope.
Q2: Can 4-Phenoxyquinazolines undergo further chemical transformations?
A2: Yes, research indicates that 4-Phenoxyquinazolines can participate in various reactions. For instance, 5-Methyl-4-Phenoxyquinazoline reacts with piperidine in isooctane, demonstrating its susceptibility to nucleophilic aromatic substitution reactions []. Additionally, 4-(quinazolin-4-yloxy)benzenamine, a this compound derivative, undergoes a three-component Mannich-type reaction with aldehydes and dialkyl phosphite in the presence of [BMIM]Cl catalyst under microwave irradiation. This reaction yields α-aminophosphonates containing the this compound moiety [].
Q3: How does the structure of this compound impact its reactivity with reducing agents like lithium aluminum hydride?
A3: Studies have shown that lithium aluminum hydride can selectively reduce the quinazoline ring in this compound, yielding 4-phenoxy-1,2-dihydroquinazoline []. This selectivity suggests that the phenoxy substituent at the 4-position influences the reactivity of the quinazoline core, potentially through electronic and steric effects.
Q4: What are the potential applications of this compound derivatives?
A4: While specific applications require further investigation, the demonstrated reactivity of 4-Phenoxyquinazolines, particularly their participation in the synthesis of α-aminophosphonates [], suggests potential in medicinal chemistry and drug discovery. α-aminophosphonates are known for their diverse biological activities, making them attractive targets for pharmaceutical research. Further exploration of the structure-activity relationships within this class of compounds could lead to promising therapeutic leads.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)

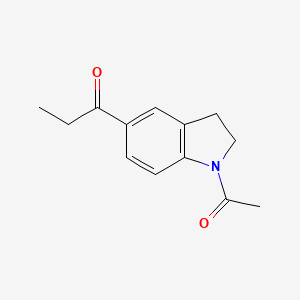
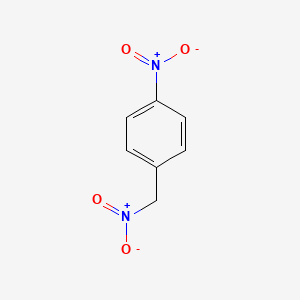
![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)
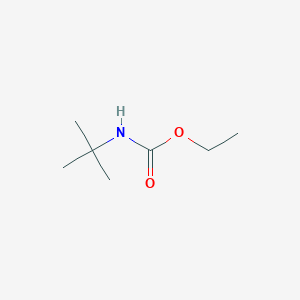
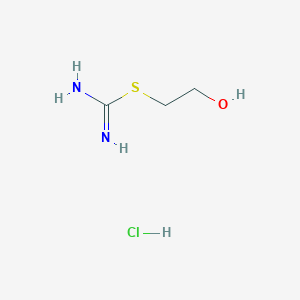
![[1,1'-Biphenyl]-4-amine, N,N-bis(3,4-dimethylphenyl)-](/img/structure/B3048216.png)
![Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide](/img/structure/B3048218.png)



